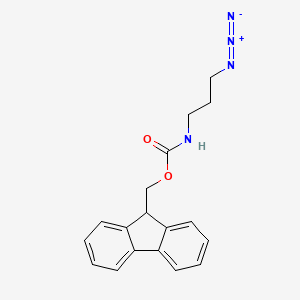

Fmoc-DAP-N3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-DAP-N3 is a chemical compound that has gained significant attention in the field of biochemistry and medicinal chemistry. It is an N-terminus-protected diazido derivative of Fmoc-protected lysine, which is widely used in solid-phase peptide synthesis. This compound is a versatile compound that has a wide range of scientific research applications, including drug discovery, chemical biology, and proteomics.

Wissenschaftliche Forschungsanwendungen

Synthesis of Orthogonally Protected Amino Acids

Research has led to the development of synthetic strategies for preparing orthogonally protected amino acids like 2,3-l-diaminopropanoic acid (l-Dap), utilizing base-labile protecting groups like Fmoc. This involves using appropriately masked 2,3-diaminopropanols derived from commercial amino acids such as Nα-Fmoc-O-tert-butyl-d-serine (Temperini et al., 2020).

Oligomerization in Peptide Nucleic Acid (PNA) Synthesis

Fmoc/Boc-protected monomers, including 2,6-diaminopurine (DAP), have been utilized for the oligomerization in PNA synthesis. These monomers can be interchangeably used with standard Fmoc PNA monomers, demonstrating the versatility of Fmoc-protected amino acids in synthesizing complex biomolecules (St Amant & Hudson, 2012).

High-Performance Liquid Chromatography (HPLC) Methodology

Fmoc derivatives, like Fmoc-DAP-N3, have been essential in improving high-performance liquid chromatography methods for amino acids. This methodology allows for high throughput and baseline resolution of common Fmoc-amino acids, critical for protein identification and quality control (Ou et al., 1996).

Self-Assembled Peptide Hydrogels

Fmoc-modified amino acids and peptides have shown significant potential in the formation of self-assembled peptide hydrogels. These hydrogels have applications in enzyme-based electrochemical biosensing and cell monitoring, offering a robust substrate for cell adhesion and functional integration with biological systems (Lian et al., 2016).

Wirkmechanismus

Target of Action

Fmoc-DAP-N3 is a click chemistry reagent . Its primary targets are small molecules, proteins, and antibodies . The compound interacts with these targets to form click conjugation and amide bonds .

Mode of Action

This compound contains an azide group and is a short, linear spacer molecule with Fmoc protected amino function . It interacts with its targets (small molecules, proteins, and antibodies) through click conjugation and amide bond formation . This interaction results in the formation of bioconjugates .

Biochemical Pathways

It’s known that the compound plays a role in the formation of bioconjugates with small molecules, proteins, and antibodies . This suggests that it may influence various biochemical pathways depending on the specific targets it interacts with.

Result of Action

The result of this compound’s action is the formation of bioconjugates with small molecules, proteins, and antibodies . This can have various molecular and cellular effects depending on the specific targets and the context in which the compound is used.

Biochemische Analyse

Biochemical Properties

Fmoc-DAP-N3 plays a significant role in biochemical reactions, particularly in click conjugation and amid bond formation . It can interact with small molecules, proteins, and antibodies, forming covalent bonds .

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to form covalent bonds with other molecules. This can lead to changes in the activity of enzymes, proteins, and other biomolecules .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-azidopropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c19-22-21-11-5-10-20-18(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWDONRFYHZMAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide;hydrochloride](/img/structure/B2755793.png)

![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2755798.png)

![5-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}quinoline](/img/structure/B2755799.png)

![4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B2755800.png)

![4-[(2,4-Difluorophenyl)methyl]oxan-4-amine](/img/structure/B2755801.png)

amine dihydrochloride](/img/structure/B2755806.png)

![3-[(2-Fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine](/img/structure/B2755807.png)

![2-({1-[(1-Acetylpyrrolidin-3-yl)methyl]piperidin-4-yl}methyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2755808.png)